2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H20N2O6 and its molecular weight is 456.454. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Coordination
Research on related amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has shown that these compounds can adopt various spatial orientations and form complex structures through weak interactions. These findings are significant for understanding the coordination chemistry of similar compounds and could inform the design of molecular sensors or catalysts (Kalita & Baruah, 2010).
Pharmaceutical Chemistry and Catalysis
Studies on phosphine ligands related to quinoline derivatives highlight their utility in catalysis, particularly in asymmetric hydrogenation reactions. This has implications for synthesizing chiral pharmaceutical ingredients, indicating that structurally similar compounds could be explored for their catalytic properties or as components in drug synthesis (Imamoto et al., 2012).
Crystallography and Material Science
The study of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate provides valuable insights into the molecular and crystal structures of quinoline derivatives. Such information is essential for the development of materials with specific optical or electronic properties (Wen et al., 2006).
Synthetic Organic Chemistry
The synthesis and study of 5H-benzoxazolo[3,2-a] quinolin-5-ones reveal methods for creating complex quinoline derivatives, which could have applications in creating new pharmaceuticals or organic materials (Kim et al., 1974).
Catalysis and Organic Transformations
Research into the preparation of pincer-functionalized benzo[h]quinoline ruthenium catalysts demonstrates the role of quinoline derivatives in facilitating ketone reduction, showcasing their potential in catalytic processes for organic synthesis (Facchetti et al., 2016).
properties
IUPAC Name |
2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c1-32-18-9-5-8-17(10-18)27-24(29)14-28-13-20(25(30)16-6-3-2-4-7-16)26(31)19-11-22-23(12-21(19)28)34-15-33-22/h2-13H,14-15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUAQYDKRHEXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.